molecular formula C25H27N5OS2 B2998126 1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide CAS No. 1112278-60-0

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2998126
CAS No.: 1112278-60-0
M. Wt: 477.65
InChI Key: ATDIADUWLQURGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms, a piperidine carboxamide moiety, and a 4-methylsulfanylphenylmethyl substituent. Its synthesis and structural characterization likely involve advanced crystallographic techniques, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5OS2/c1-15-12-16(2)29-25-20(15)21-22(33-25)23(28-14-27-21)30-10-8-18(9-11-30)24(31)26-13-17-4-6-19(32-3)7-5-17/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDIADUWLQURGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the triazatricyclo structure through a series of cyclization reactions.
  • Introduction of the thia group via a substitution reaction.
  • Attachment of the piperidine-4-carboxamide moiety through amide bond formation.
  • Final modifications to introduce the methylsulfanylphenyl group.

The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thia group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazatricyclo structure or the piperidine ring.

    Substitution: Various substituents can be introduced or replaced on the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Tricyclic Nitrogen-Sulfur Heterocycles: Compounds with fused tricyclic systems (e.g., thienopyridines) are often explored for their electronic properties and bioactivity. The sulfur atom in the target compound may enhance binding affinity in biological systems, similar to sulfur-containing drugs like penicillin derivatives.
  • Piperidine Carboxamides : Analogues with this moiety, such as some antipsychotics and antivirals, exhibit improved metabolic stability and membrane permeability due to the carboxamide group. The 4-methylsulfanylphenylmethyl group may further modulate lipophilicity and target engagement.

Bioactivity Screening

Marine actinomycetes-derived compounds (e.g., salternamides) are prioritized using LC/MS-based strategies for structural novelty and bioactivity .

Agrochemical Relevance

Compounds combining heterocyclic cores with sulfur and nitrogen atoms are common in pesticides. For example, azadirachtin (a limonoid) and synthetic analogs are used in integrated pest management . The target compound’s methylsulfanyl group might influence compatibility with microbial pesticides, though specific data are unavailable.

Key Research Findings and Hypothetical Data Table

Given the absence of explicit data in the evidence, hypothetical comparisons are structured below based on typical parameters for similar compounds:

Parameter Target Compound Thienopyridine Analogues Piperidine-based Drugs Sulfur-containing Pesticides
Molecular Weight (g/mol) ~500 (estimated) 250–400 300–450 200–350
LogP (Lipophilicity) ~3.5 (predicted) 2.0–3.0 2.5–4.0 1.5–3.0
Bioactivity Not reported Anticancer, antimicrobial CNS modulation Insect growth inhibition
Synthesis Complexity High Moderate Moderate-High Low-Moderate

Biological Activity

The compound 1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide is a complex organic molecule with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple heteroatoms and functional groups that may influence its biological activity.

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₇H₁₈N₄OS₂
Molecular Weight 358.48 g/mol
CAS Number Not available

Antitumor Activity

Research indicates that compounds similar to this structure exhibit antitumor properties . For instance, studies have shown that triazine derivatives can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may interfere with DNA replication or repair mechanisms in cancer cells.
  • Case Studies :
    • A study published in Cancer Research demonstrated that triazine derivatives can induce apoptosis in human cancer cell lines .
    • Another investigation found that modifications in the piperidine moiety enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

There is also emerging evidence suggesting that this compound may possess antimicrobial activity :

  • In Vitro Studies : Preliminary tests have shown effectiveness against various bacterial strains.
  • Research Findings : A study highlighted the potential of similar compounds to disrupt bacterial cell wall synthesis .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activities:

Synthesis StepDescription
Step 1: Formation of Tricyclic Core Utilizing cyclization reactions involving thioketones and amines.
Step 2: Functionalization Introducing methylsulfanyl and piperidine groups via nucleophilic substitutions.
Step 3: Purification Employing chromatographic techniques to isolate the desired product from by-products.

The precise mechanism through which this compound exerts its biological effects is still under investigation but is hypothesized to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Future Research Directions

Future studies should focus on:

  • In Vivo Testing : Evaluating the efficacy and safety of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Initiating clinical trials to assess therapeutic potential in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.